5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a carboxylic acid functional group. The presence of the trifluoromethyl group (-CF₃) significantly influences its chemical behavior, making it valuable in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. This compound is classified under the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of a trifluoromethyl-substituted nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization to yield the desired oxadiazole structure. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and can be conducted in solvents like ethanol or acetonitrile .
For industrial applications, similar synthetic routes are utilized but optimized for larger scale production. Techniques such as continuous flow reactors may enhance the efficiency and yield of the synthesis. Purification methods like crystallization or chromatography are employed to ensure high purity of the final product .
The molecular formula of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is C₅H₃F₃N₂O₂. The structure features a five-membered oxadiazole ring with a carboxylic acid group at one position and a trifluoromethyl group at another. The trifluoromethyl group contributes to the compound's unique properties, including increased lipophilicity and potential biological activity.
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid varies based on its application. In biological contexts, it may interact with enzymes or receptors to modulate their activity. The trifluoromethyl group enhances binding affinity to target proteins, influencing biological effects such as enzyme inhibition or modulation of protein-ligand interactions .
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is typically a white crystalline solid. Its melting point is reported to be around 106–108 °C.
The compound is stable under normal conditions but may undergo hydrolysis or thermal degradation under extreme conditions. Its solubility in various solvents varies; it is soluble in polar solvents like ethanol and acetonitrile but less soluble in non-polar solvents.
Key physical data include:
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid has several notable applications:
This compound's versatility highlights its importance across various scientific disciplines, paving the way for further research into its potential applications and effects.
Class IIa HDACs (HDAC4, 5, 7, 9) are critically involved in neurodegenerative pathologies. Unlike class I HDACs, they exhibit weak catalytic activity due to a histidine substitution in the active site, functioning primarily as substrate-recruitment modules for other deacetylases. Dysregulation of HDAC4 is implicated in Huntington’s disease (HD), where its overexpression contributes to neuronal toxicity. The 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid moiety serves as a non-hydroxamate ZBG that selectively targets the enlarged active-site pocket of class IIa HDACs [1] [4].
Key Advances:
Table 1: Class IIa HDAC Inhibitors Derived from 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic Acid
Compound | HDAC4 IC₅₀ (nM) | Cellular Class IIa Activity (IC₅₀) | Neurodegenerative Model | Key Outcome |
---|---|---|---|---|
12 (CHDI-00484077) | 10 | 0.02 µM (Jurkat E6.1) | R6/2 Huntington’s mice | Extended lifespan, reduced mHTT aggregates |
1a | 12 | 77 nM (THP-1) | Not tested | N/A |
TMP269 | 157 | 0.3 µM (PBMCs) | Not tested | N/A |
Achieving therapeutic CNS concentrations requires balancing blood-brain barrier (BBB) permeability with metabolic stability. The carboxylic acid group in 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid derivatives poses a challenge due to its polarity, necessitating strategic modifications to enhance brain exposure [1] [9].
Optimization Approaches:
Table 2: Pharmacokinetic Properties of Optimized Derivatives
Property | Early Lead (e.g., 2) | Optimized Compound (e.g., 12) | Impact on CNS Delivery |
---|---|---|---|
MLM Clint (mL/min/kg) | 834 | 76 | Reduced hepatic clearance |
Papp (nm/s) | 541 | 604 | Enhanced passive diffusion |
Efflux Ratio | 1.3 | 1.2 | Minimized P-gp efflux |
Brain/Plasma Ratio | <0.2 | 0.8–1.0 | Therapeutically relevant exposure |
Selectivity over class I (HDAC1–3, 8) and IIb (HDAC6, 10) isoforms is essential to mitigate off-target toxicity. The spatial constraints and zinc-coordination geometry of class IIa HDACs enable discriminatory binding by 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid derivatives [1] [7].
Selectivity Mechanisms:
Table 3: Selectivity Profiling of Representative Compounds
HDAC Isoform | Compound 12 IC₅₀ | Compound 1a IC₅₀ | Selectivity Index (vs. HDAC4) |
---|---|---|---|
HDAC4 (Class IIa) | 10 nM | 12 nM | 1.0 |
HDAC1 (Class I) | 13 µM | >3.8 µM | >1,300 |
HDAC3 (Class I) | 5.1 µM | Not reported | >510 |
HDAC6 (Class IIb) | 9.8 µM | >3.8 µM | >980 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2